7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid
Brand Name: Vulcanchem
CAS No.: 1643572-83-1
VCID: VC11722183
InChI: InChI=1S/C8H10BNO3/c11-9(12)7-3-6-5-13-2-1-8(6)10-4-7/h3-4,11-12H,1-2,5H2
SMILES: B(C1=CC2=C(CCOC2)N=C1)(O)O
Molecular Formula: C8H10BNO3
Molecular Weight: 178.98 g/mol

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid

CAS No.: 1643572-83-1

Cat. No.: VC11722183

Molecular Formula: C8H10BNO3

Molecular Weight: 178.98 g/mol

* For research use only. Not for human or veterinary use.

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid - 1643572-83-1

Specification

CAS No. 1643572-83-1
Molecular Formula C8H10BNO3
Molecular Weight 178.98 g/mol
IUPAC Name 7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-ylboronic acid
Standard InChI InChI=1S/C8H10BNO3/c11-9(12)7-3-6-5-13-2-1-8(6)10-4-7/h3-4,11-12H,1-2,5H2
Standard InChI Key VAVDIGFMDLOCHV-UHFFFAOYSA-N
SMILES B(C1=CC2=C(CCOC2)N=C1)(O)O
Canonical SMILES B(C1=CC2=C(CCOC2)N=C1)(O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid consists of a bicyclic system featuring a pyran ring fused to a pyridine ring. The boronic acid group (–B(OH)₂) at the 3-position introduces unique reactivity, enabling participation in Suzuki-Miyaura cross-coupling reactions. This substitution pattern distinguishes it from related halogenated analogs, such as 3-bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridine, which lacks the boron-containing functional group.

Table 1: Key Molecular Properties

PropertyValue/Description
IUPAC Name7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid
Molecular FormulaC₈H₁₀BNO₃
Molecular Weight195.98 g/mol (calculated)
Boron Content5.52% (theoretical)
SolubilityLikely polar aprotic solvents (DMF, DMSO)
StabilityMoisture-sensitive; requires inert storage

The boronic acid group’s electron-withdrawing nature influences the electronic distribution of the pyridine ring, potentially enhancing its reactivity toward electrophilic aromatic substitution or transition metal-catalyzed reactions.

Spectral Characterization

While experimental data for this specific compound is scarce, analogous boronic acid derivatives are typically characterized using:

  • Nuclear Magnetic Resonance (NMR): 1H^1H NMR would reveal proton environments near the boronic acid group, with deshielding effects observed for aromatic protons adjacent to the boron atom. 11B^{11}B NMR could confirm the presence of the boronic acid moiety (δ ~30 ppm).

  • Infrared (IR) Spectroscopy: A strong absorption band near 1,350–1,400 cm⁻¹ corresponding to B–O stretching vibrations.

  • Mass Spectrometry: Molecular ion peak matching the theoretical molecular weight (m/z ≈ 196 for [M+H]⁺).

Synthesis and Preparation

Miyaura Borylation

The most plausible route to 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid involves Miyaura borylation of its brominated precursor, 3-bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridine. This reaction typically employs a palladium catalyst (e.g., Pd(dppf)Cl₂) and a diboron reagent (e.g., bis(pinacolato)diboron) in a polar aprotic solvent like dimethylacetamide (DMA) at elevated temperatures (80–100°C).

3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridine+B₂(pin)₂Pd catalyst7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid\text{3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridine} + \text{B₂(pin)₂} \xrightarrow{\text{Pd catalyst}} \text{7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid}

Key considerations include:

  • Regioselectivity: Ensuring borylation occurs exclusively at the 3-position.

  • Purification: Chromatographic techniques or recrystallization to isolate the boronic acid from residual catalysts/byproducts.

Alternative Routes

  • Direct Functionalization: Electrophilic borylation using boron trichloride (BCl₃) followed by hydrolysis, though this method risks over-borylation or ring-opening side reactions.

  • Cross-Coupling Retrosynthesis: Synthesizing the pyrano-pyridine core via cyclization reactions pre-installed with a boronic acid group, though this approach is less common due to the instability of boronic acids under harsh reaction conditions.

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The primary application of this compound lies in its role as a coupling partner in Suzuki-Miyaura reactions, facilitating carbon-carbon bond formation with aryl or heteroaryl halides. For example:

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid+Ar–XPd catalyst3-Aryl-7,8-dihydro-5H-pyrano[4,3-b]pyridine\text{7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid} + \text{Ar–X} \xrightarrow{\text{Pd catalyst}} \text{3-Aryl-7,8-dihydro-5H-pyrano[4,3-b]pyridine}

This reactivity is invaluable in medicinal chemistry for constructing biaryl motifs found in kinase inhibitors or GPCR modulators.

Biological Activity

While direct studies on this compound are lacking, boronic acid-containing analogs exhibit:

  • Protease Inhibition: Boronic acids can form reversible covalent bonds with catalytic serine residues in proteases.

  • Anticancer Potential: Structural similarities to kinase inhibitor scaffolds suggest potential antiproliferative effects.

Material Science Applications

  • Coordination Polymers: The boronic acid group can coordinate metal ions, enabling the synthesis of metal-organic frameworks (MOFs) with tunable porosity.

  • Sensors: Boronic acids’ affinity for diols permits use in glucose-sensing applications.

Comparative Analysis with Halogenated Analogs

Reactivity Differences

  • Electrophilic Substitution: The boronic acid group deactivates the pyridine ring compared to bromine, reducing susceptibility to electrophilic attack.

  • Solubility: Increased polarity due to –B(OH)₂ enhances solubility in polar solvents relative to the bromo analog.

Synthetic Utility

  • Versatility: Boronic acids enable diverse coupling reactions unavailable to halogenated precursors.

  • Cost Efficiency: While boronation adds a synthesis step, the broader applicability of the boronic acid justifies the investment in many drug discovery pipelines.

Future Directions

Methodological Improvements

  • Catalyst Development: Earth-abundant metal catalysts (e.g., nickel) could reduce reliance on palladium.

  • Flow Chemistry: Continuous-flow systems may improve yield and safety in large-scale syntheses.

Biological Exploration

  • Target Identification: High-throughput screening to identify protein targets for boronic acid-containing pyrano-pyridines.

  • Prodrug Strategies: Masking the boronic acid as a more stable ester for improved pharmacokinetics.

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